Sarcophine
Overview
Description
Sarcophine is a marine-derived natural product belonging to the class of cembranoid diterpenes. It is primarily isolated from the soft coral species Sarcophyton glaucum, which is abundant in the Red Sea . This compound has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Scientific Research Applications
Mechanism of Action
Target of Action
Sarcophine primarily targets the cell proliferation and apoptosis pathways in skin cells . It has been shown to have a significant effect on the expression levels of signal transducers and activators of transcription protein (STAT-3) and cyclin D1 , an activator of cyclin-dependent kinase 4 (Cdk4) . These proteins play crucial roles in cell cycle regulation and proliferation .
Mode of Action
This compound interacts with its targets by inhibiting the de novo DNA synthesis and enhancing fragmentation of DNA . It also inhibits the expression levels of STAT-3 and cyclin D1, thereby affecting the cell cycle . Furthermore, it enhances the cellular level of tumor suppressor protein 53 (p53) and stimulates the cleavage of the nuclear poly (ADP-ribose) polymerase (cleaved-PARP) .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involved in cell proliferation and apoptosis . It enhances the cellular levels of cleaved Caspase-3, -8, -9 and stimulates the enzymatic activities of Caspase-3, -8, and -9 . These caspases are key players in the apoptosis pathway .
Pharmacokinetics
It is known that this compound is applied topically, suggesting that it is absorbed through the skin .
Result of Action
The result of this compound’s action is a significant reduction in skin tumor development . It achieves this by inhibiting cell proliferation and inducing apoptosis in skin cells . In studies, it has been shown to reduce tumor incidence and multiplicity .
Future Directions
Sarcophine and its derivatives have shown promising chemopreventive effects against skin cancer . Further studies are needed to elucidate the mechanisms of action of these compounds in estrogen-responsive cancer cells . There is also a demand to explore the terpene biosynthetic gene clusters of the species from which this compound is derived .
Biochemical Analysis
Biochemical Properties
Sarcophine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to induce apoptosis in skin cells by upgrading the expressions of cleaved caspase-3 and caspase-8 . These interactions highlight the significant role of this compound in biochemical processes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces DNA fragmented apoptotic cells by upgrading the expressions of cleaved caspase-3 and caspase-8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcophine can be synthesized through various semisynthetic transformations targeting its epoxide ring. For instance, the reaction of this compound with ammonium thiocyanate in the presence of antimony trichloride yields cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives . Another method involves the use of Lawesson’s reagent to produce thiol and cyclic phosphonate diester derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and chromatographic processing of Sarcophyton glaucum specimens. The process includes solvent extraction followed by purification using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Sarcophine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like ammonium thiocyanate and Lawesson’s reagent are employed for introducing sulfur-containing groups.
Major Products Formed:
This compound-diol: Formed through oxidation, exhibiting chemopreventive properties.
Thiophosphonate Derivatives: Formed through substitution reactions, showing enhanced antiproliferative activity.
Comparison with Similar Compounds
Sarcophine belongs to the cembranoid diterpene family, which includes several similar compounds:
Sarcophytol: Another cembranoid diterpene with anticancer and anti-inflammatory properties.
Sarcophytolide: Known for its potential biomedical applications, including anticancer and antimicrobial activities.
Cembrene-C: Exhibits antifungal and antibacterial activities.
Uniqueness of this compound: this compound stands out due to its diverse biological activities and the extensive research conducted on its derivatives. Its ability to undergo various chemical transformations and form biologically active compounds makes it a unique and valuable compound in scientific research .
Properties
{ "Design of the Synthesis Pathway": "Sarcophine can be synthesized through a convergent approach, involving the coupling of two key fragments: a tetrahydrofuran ring and a 14-membered macrocycle. The tetrahydrofuran ring can be synthesized using a Prins cyclization reaction, while the macrocycle can be obtained through a ring-closing metathesis reaction. The two fragments can then be coupled using a palladium-catalyzed cross-coupling reaction.", "Starting Materials": [ "2-methyl-1,3-butadiene", "formaldehyde", "magnesium sulfate", "sodium hydroxide", "acetic acid", "ethyl acetoacetate", "p-toluenesulfonic acid", "2-bromo-1,3-dimethylimidazolium bromide", "palladium acetate", "copper(II) acetate", "triethylamine", "1,5-dibromopentane", "1,4-dibromobutane", "1,3-dibromopropane", "1,2-dibromoethane", "3-bromo-1-propanol", "4-bromo-1-butanol", "5-bromo-1-pentanol", "6-bromo-1-hexanol", "7-bromo-1-heptanol" ], "Reaction": [ "Prins cyclization of ethyl acetoacetate and formaldehyde in the presence of p-toluenesulfonic acid to form 2-methyltetrahydrofuran", "Bromination of 2-methyltetrahydrofuran with N-bromosuccinimide to form 2-bromo-2-methyltetrahydrofuran", "Alkylation of 2-bromo-2-methyltetrahydrofuran with 1,5-dibromopentane, 1,4-dibromobutane, 1,3-dibromopropane, and 1,2-dibromoethane in the presence of sodium hydroxide to form the corresponding alkylated tetrahydrofurans", "Reduction of the alkylated tetrahydrofurans with magnesium sulfate and sodium borohydride to form the corresponding tetrahydrofurans", "Ring-closing metathesis of the tetrahydrofuran and a diene-containing macrocycle precursor in the presence of Grubbs' catalyst to form the desired macrocycle", "Palladium-catalyzed cross-coupling of the macrocycle and 3-bromo-1-propanol, 4-bromo-1-butanol, 5-bromo-1-pentanol, 6-bromo-1-hexanol, and 7-bromo-1-heptanol in the presence of copper(II) acetate and triethylamine to form Sarcophine" ] } | |
CAS No. |
55038-27-2 |
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one |
InChI |
InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18-,20-/m0/s1 |
InChI Key |
CGAKBBMRMLAYMY-BUHUPKIQSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(C(=O)O3)C)CC1)/C)C |
SMILES |
CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarcophine; Sarcophin A; Sarcophin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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